3-methyl-N-(pentan-3-yl)benzamide
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Overview
Description
3-Methyl-N-(pentan-3-yl)benzamide is an organic compound with the molecular formula C13H19NO It is a derivative of benzamide, where the amide nitrogen is substituted with a pentan-3-yl group and the benzene ring is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pentan-3-yl)benzamide typically involves the following steps:
Acylation Reaction: The starting material, 3-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with pentan-3-amine in the presence of a base such as triethylamine (TEA) to form this compound.
The overall reaction can be summarized as:
3-methylbenzoic acid+SOCl2→3-methylbenzoyl chloride+HCl+SO2
3-methylbenzoyl chloride+pentan-3-amine+TEA→this compound+TEA-HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO in acidic or basic medium.
Reduction: LiAlH in dry ether.
Substitution: Halogenation using bromine (Br) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 3-methylbenzoic acid.
Reduction: 3-methyl-N-(pentan-3-yl)benzylamine.
Substitution: 3-bromo-3-methyl-N-(pentan-3-yl)benzamide.
Scientific Research Applications
3-Methyl-N-(pentan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-(pentan-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
3-Methyl-N-(pentan-3-yl)benzamide can be compared with other benzamide derivatives:
3-Methylbenzamide: Lacks the pentan-3-yl substitution, resulting in different physical and chemical properties.
N-(Pentan-3-yl)benzamide:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic chemistry and related disciplines.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-methyl-N-pentan-3-ylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-4-12(5-2)14-13(15)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
CAPZMAODCXVPMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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